CID 156588666
Description
Properties
Molecular Formula |
C19H25NO2 |
|---|---|
Molecular Weight |
299.4 g/mol |
InChI |
InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15H,1,3-8,11-13H2 |
InChI Key |
IEQNTRQMVMKEAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCC[C]1[C](OC1=O)CCC2=CN=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 156588666 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in the replacement of specific functional groups with others .
Scientific Research Applications
CID 156588666 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be investigated for its potential therapeutic effects, including its role in modulating biological pathways. Additionally, the compound could have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of CID 156588666 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the context, it generally includes binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Structural Variations : this compound likely differs from oscillatoxin derivatives by substituents such as methyl or hydroxyl groups, which influence solubility and bioactivity. For example, 30-methyl-oscillatoxin D (CID 185389) shows increased lipophilicity compared to oscillatoxin E, enhancing its membrane permeability .
Biological Relevance : Oscillatoxin derivatives exhibit cytotoxicity and antimicrobial activity, suggesting this compound may share similar mechanisms. However, specific targets remain unverified .
Synthetic Challenges : The macrocyclic structure of oscillatoxins complicates synthesis, requiring advanced techniques like regioselective methylation or hydroxylation, as seen in betulin-derived inhibitors () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
